molecular formula C14H8Cl2N2O B2869418 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-66-3

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2869418
CAS No.: 881041-66-3
M. Wt: 291.13
InChI Key: JYDZRXGQFNDHRF-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride in dimethylformamide (DMF) under heating conditions . The reaction is carried out at 353 K and stirred for 5 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its dual chloro substituents, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZRXGQFNDHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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